![molecular formula C8H8N2O B178138 Imidazo[1,2-a]pyridin-8-ylmethanol CAS No. 111477-17-9](/img/structure/B178138.png)

Imidazo[1,2-a]pyridin-8-ylmethanol

概述

描述

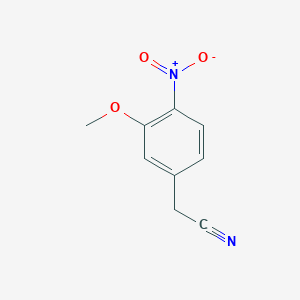

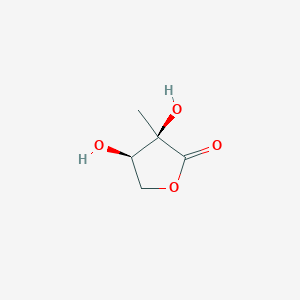

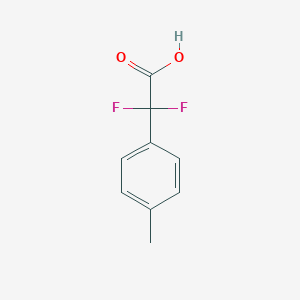

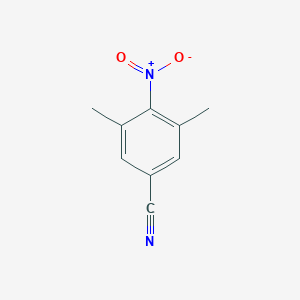

Imidazo[1,2-a]pyridin-8-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It is recognized as a bioactive scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, has been well studied in the past decade. The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods have been developed to improve the ecological impact of the classical schemes .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-8-ylmethanol can be represented by the InChI code: 1S/C8H8N2O.ClH/c11-6-7-2-1-4-10-5-3-9-8(7)10;/h1-5,11H,6H2;1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, have been the subject of numerous chemical reactions. These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-8-ylmethanol is a chemical compound with the molecular formula C8H8N2O . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用

Medicinal Chemistry: Drug Development

Imidazo[1,2-a]pyridin-8-ylmethanol serves as a core structure in medicinal chemistry due to its “drug prejudice” scaffold . This compound is integral in the synthesis of various drugs, particularly those targeting central nervous system disorders, cardiovascular diseases, and inflammation. Its structural versatility allows for the development of compounds with enhanced pharmacokinetic properties.

Material Science: Optoelectronic Devices

In material science, this compound’s luminescent properties are exploited in the creation of optoelectronic devices . These devices, which include light-emitting diodes (LEDs) and solar cells, benefit from the compound’s ability to manipulate light efficiently.

Biological Imaging: Confocal Microscopy

The luminescent nature of Imidazo[1,2-a]pyridin-8-ylmethanol derivatives makes them suitable as emitters in confocal microscopy . This application is crucial for high-resolution imaging in biological research, allowing scientists to observe cellular processes in real-time.

Pharmaceutical Field: Anti-Cancer Agents

Researchers are exploring the use of Imidazo[1,2-a]pyridin-8-ylmethanol in the synthesis of anti-cancer agents . Its structural framework is being studied for the potential to disrupt cancer cell proliferation and induce apoptosis.

Sensor Technology: Chemical Sensors

The compound’s reactivity and structural features are utilized in developing chemical sensors . These sensors can detect various substances, from environmental pollutants to biomarkers for diseases, offering a wide range of applications in health and safety monitoring.

Organic Synthesis: Versatile Scaffold

Imidazo[1,2-a]pyridin-8-ylmethanol acts as a versatile scaffold in organic synthesis . It is used to construct complex molecules through various synthetic strategies, including condensation, multicomponent reactions, and tandem reactions.

Analytical Chemistry: Chromatography

Due to its unique chemical properties, this compound can be used as a stationary phase in chromatography techniques . This application is vital for separating and analyzing complex mixtures in pharmaceuticals and environmental samples.

Neuroscience: Neurotransmitter Modulators

The compound’s ability to cross the blood-brain barrier makes it a candidate for developing neurotransmitter modulators . These modulators can potentially treat neurological disorders by influencing the activity of specific neurotransmitters in the brain.

安全和危害

While specific safety and hazard information for Imidazo[1,2-a]pyridin-8-ylmethanol is not available in the retrieved papers, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

未来方向

Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely focus on developing more efficient and environmentally friendly synthesis methods , as well as exploring new applications in medicinal chemistry .

作用机制

Target of Action

Imidazo[1,2-a]pyridin-8-ylmethanol is a derivative of imidazo[1,2-a]pyridine, which has been identified as a covalent anticancer agent . The primary target of this compound is KRAS G12C , a mutation found in various types of cancer . KRAS G12C inhibitors are a promising class of anticancer drugs, and imidazo[1,2-a]pyridin-8-ylmethanol derivatives have shown potential in this area .

Mode of Action

The compound interacts with its target, KRAS G12C, through a covalent bond . This interaction inhibits the function of the KRAS G12C protein, thereby disrupting the growth and proliferation of cancer cells . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction .

Biochemical Pathways

The inhibition of kras g12c disrupts several downstream signaling pathways involved in cell growth and proliferation

Pharmacokinetics

The compound’s potent anticancer activity suggests that it may have favorable bioavailability .

Result of Action

The inhibition of KRAS G12C by imidazo[1,2-a]pyridin-8-ylmethanol results in the suppression of cancer cell growth and proliferation . In vitro anticancer assays have shown that imidazo[1,2-a]pyridin-8-ylmethanol derivatives exhibit submicromolar inhibitory activity against various tumor cell lines .

Action Environment

The action of imidazo[1,2-a]pyridin-8-ylmethanol can be influenced by various environmental factors. For instance, the compound’s interaction with methanol stabilizes all species by means of hydrogen-bonding . Additionally, the compound’s efficacy and stability may be affected by factors such as pH, temperature, and the presence of other molecules in the environment .

属性

IUPAC Name |

imidazo[1,2-a]pyridin-8-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRHUJOMCLYOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452452 | |

| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-8-ylmethanol | |

CAS RN |

111477-17-9 | |

| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)